![molecular formula C19H26N6O B5548550 5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" is a synthetic molecule of interest in various chemical and pharmaceutical studies. It belongs to a class of compounds known for their complex molecular structure and potential biological activities.

Synthesis Analysis

The synthesis of related spiro compounds often involves multi-component condensation reactions. For example, the one-step synthesis of similar substituted spiro compounds has been achieved through three-component condensation, combining elements like piperidinones, pyrazolones, and malononitrile, which could serve as a basis for the synthesis of the target compound (Shestopalov et al., 2002).

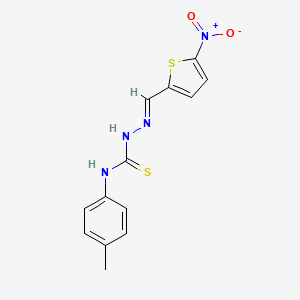

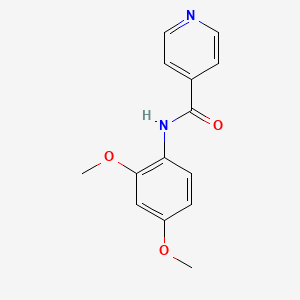

Molecular Structure Analysis

The molecular structure of related compounds often features a spiro configuration linking two heterocyclic rings. This structure is significant for its potential pharmacological activities and structural stability. Structural analyses typically involve NMR spectroscopy and X-ray crystallography to determine conformation and configuration details, as seen in similar studies (Whelan et al., 1995).

Chemical Reactions and Properties

Compounds of similar structures participate in various chemical reactions, including electrochemical methods that proceed under milder conditions than their chemically catalyzed counterparts, influencing yield and selectivity (Shestopalov et al., 2003). The spiro configuration impacts the chemical reactivity and interactions of the molecule.

Scientific Research Applications

Pharmacological and Biochemical Applications

Compounds derived from similar structural frameworks, such as tropane-3-spiro-4'(5')-imidazolines, have been synthesized and studied for their potential as 5-HT3 receptor antagonists. These studies involve detailed structural and conformational analyses, including NMR spectroscopy and X-ray diffraction, to understand their binding affinities and potential pharmacological applications, especially in areas like the von Bezold-Jarisch reflex, which is related to cardiovascular responses (Whelan et al., 1995).

Anticancer and Antitumor Agents

Research into similar spirocyclic compounds has led to the discovery of molecules with significant antitumor and anticancer properties. For instance, novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have shown efficacy as c-Met/ALK dual inhibitors, demonstrating potent antitumor activity in human gastric carcinoma xenograft models (Li et al., 2013).

Enzyme Inhibition for Disease Treatment

Spirocyclic compounds have been explored for their role in inhibiting enzymes relevant to disease pathways. For instance, spiropiperidine lactam derivatives have been synthesized as inhibitors of acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism, highlighting the potential for treatment of metabolic diseases (Huard et al., 2012).

Antiviral Applications

Design and synthesis efforts have focused on spirocyclic compounds as inhibitors of viral replication, particularly targeting the NS4B protein of the Hepatitis C virus. These studies have identified potent compounds capable of inhibiting viral replication in genotype 1a and 1b replicons, suggesting a promising avenue for antiviral therapy development (Tai et al., 2014).

properties

IUPAC Name |

[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-14(2)12-25-8-3-15-17(23-13-22-15)19(25)4-9-24(10-5-19)18(26)16-11-20-6-7-21-16/h6-7,11,13-14H,3-5,8-10,12H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMJFQZXBPSRSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC2=C(C13CCN(CC3)C(=O)C4=NC=CN=C4)N=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)